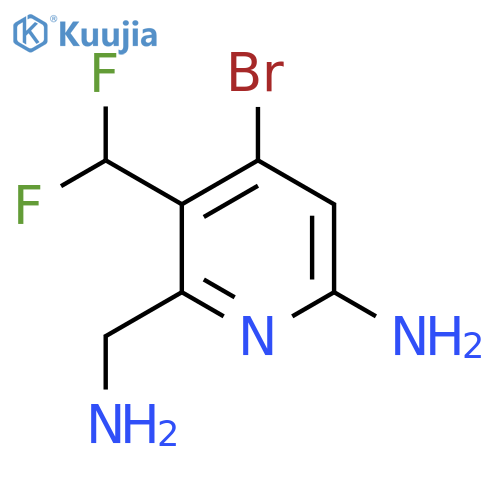

Cas no 1805338-20-8 (6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine)

1805338-20-8 structure

商品名:6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine

CAS番号:1805338-20-8

MF:C7H8BrF2N3

メガワット:252.059327125549

CID:4852893

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine

-

- インチ: 1S/C7H8BrF2N3/c8-3-1-5(12)13-4(2-11)6(3)7(9)10/h1,7H,2,11H2,(H2,12,13)

- InChIKey: QJZJCGAIVRICOD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(N)N=C(CN)C=1C(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 64.9

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029070195-1g |

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine |

1805338-20-8 | 97% | 1g |

$1,564.50 | 2022-04-01 |

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1805338-20-8 (6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量